molecular formula C16H15ClN2O3 B3049861 2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide CAS No. 22312-68-1

2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide

Cat. No.: B3049861
CAS No.: 22312-68-1
M. Wt: 318.75 g/mol
InChI Key: RLJLNPLKHLRTJO-UHFFFAOYSA-N
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Description

2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide is an organic compound that features a benzamide core with a chloroacetamido and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide typically involves the following steps:

    Formation of the Chloroacetamido Intermediate: This step involves the reaction of chloroacetyl chloride with an amine to form the chloroacetamido group.

    Coupling with 4-methoxyaniline: The chloroacetamido intermediate is then reacted with 4-methoxyaniline under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with different oxidation states.

Scientific Research Applications

2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-chloroacetamido)benzoate: This compound has a similar chloroacetamido group but differs in the ester functionality.

    2-(2-chloroacetamido)acrylic acid: This compound also contains a chloroacetamido group but has an acrylic acid moiety instead of the benzamide core.

    2-(benzylamino)-2-oxoethyl acrylate: This compound features a benzylamino group and an acrylate moiety.

Uniqueness

2-(2-chloroacetamido)-N-(4-methoxyphenyl)benzamide is unique due to the combination of its chloroacetamido and methoxyphenyl groups, which confer specific chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-12-8-6-11(7-9-12)18-16(21)13-4-2-3-5-14(13)19-15(20)10-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJLNPLKHLRTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368637
Record name 2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22312-68-1
Record name 2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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